
Prexasertib dihydrochloride
Beschreibung
Overview of Checkpoint Kinase 1 (CHK1) Inhibition in Cancer Therapy
The targeting of CHK1 is a strategic approach in cancer therapy, stemming from the kinase's integral role in the DNA Damage Response (DDR) and cell cycle regulation.
Role of CHK1 in DNA Damage Response (DDR) and Cell Cycle Control
Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that serves as a crucial regulator of the cell cycle and the DNA Damage Response (DDR). wikipedia.org Its primary function is to maintain genomic integrity by halting the cell cycle to allow for DNA repair when damage is detected. wikipedia.orgebi.ac.uk CHK1 is activated in response to a wide array of DNA abnormalities, including those induced by UV light, replication inhibition, and DNA crosslinking agents. nih.gov
Upon activation, CHK1 phosphorylates a variety of downstream substrates, leading to cell cycle arrest, primarily at the G2/M phase, but also impacting the S phase and the G1/S transition. wikipedia.orgnih.gov This provides the necessary time for cellular machinery to repair damaged DNA before the cell proceeds to mitosis. pnas.org Specifically, CHK1 can inactivate the Cdc25 family of phosphatases, which are essential for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression. wikipedia.org By doing so, CHK1 prevents premature entry into mitosis, a critical step for cell survival following DNA damage. pnas.org
Rationale for Targeting CHK1 in Cancer
The rationale for targeting CHK1 in cancer therapy is multifaceted. Many cancer cells have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene. nih.govtandfonline.com This makes them heavily reliant on the S and G2/M checkpoints, which are primarily controlled by CHK1, to survive DNA damage. nih.govtandfonline.com By inhibiting CHK1, the last line of defense for these cancer cells is removed, leading to mitotic catastrophe and apoptosis when they are exposed to DNA-damaging agents. researchgate.net This concept is often referred to as "synthetic lethality," where the combination of a genetic defect (like p53 mutation) and the inhibition of another pathway (CHK1) leads to cell death, while normal cells with a functional G1 checkpoint are less affected. nih.govtandfonline.com
Furthermore, cancer cells often exhibit high levels of replicative stress due to the rapid proliferation driven by oncogenes. mdpi.com This inherent instability makes them more dependent on CHK1 for survival even in the absence of external DNA damaging agents. mdpi.com Therefore, CHK1 inhibitors have the potential to be effective not only in combination with chemotherapy and radiation but also as single-agent therapies in certain cancer contexts. tandfonline.comresearchgate.net Elevated levels of activated CHK1 have also been linked to resistance to various cancer therapies, and inhibiting CHK1 can reverse this resistance. nih.gov
Prexasertib Dihydrochloride as a Second-Generation CHK1 Inhibitor
This compound (also known by its code LY2606368) is a highly selective and potent, ATP-competitive, second-generation inhibitor of CHK1. medchemexpress.comchemondis.commedchemexpress.eu Its high selectivity for CHK1 over other kinases makes it a valuable tool for studying the specific roles of CHK1 in cellular processes.
Historical Context and Development of Prexasertib (LY2606368)
Prexasertib was developed by Eli Lilly and Company as a small-molecule inhibitor of CHK1. wikipedia.org The development of second-generation CHK1 inhibitors like prexasertib aimed to improve upon the potency and selectivity of earlier compounds. Preclinical studies demonstrated that prexasertib effectively inhibits CHK1, leading to DNA double-strand breaks and ultimately causing a form of cell death known as replication catastrophe and apoptosis. medchemexpress.comtargetmol.cominvivochem.com Research has shown its potential in various cancer models, including those for ovarian cancer, small cell lung cancer, and neuroblastoma. invivochem.comnih.gov Although Eli Lilly later deprioritized the development of prexasertib for some indications, research into its efficacy continues in various cancer types. wikipedia.org
Scope and Significance of this compound in Academic Research
This compound holds considerable significance in academic research due to its potent and selective inhibition of CHK1. It serves as a critical tool to investigate the fundamental mechanisms of the DNA damage response and cell cycle control. Researchers utilize prexasertib to explore the consequences of CHK1 inhibition in various cancer cell lines and preclinical models, helping to identify which cancer types may be most vulnerable to this therapeutic strategy. fda.gov
Studies using prexasertib have provided valuable insights into the synthetic lethal relationships between CHK1 inhibition and other genetic alterations, such as mutations in BRCA1/BRCA2, and have explored its potential in combination with other targeted therapies like PARP inhibitors. mdpi.comnih.gov The compound's ability to induce DNA damage and apoptosis as a single agent has also spurred investigations into its monotherapy potential in cancers with high levels of intrinsic replicative stress. invivochem.comnih.gov
Detailed Research Findings
Preclinical research has provided a wealth of data on the activity of Prexasertib. In vitro studies have shown its potent inhibitory effects on CHK1 and, to a lesser extent, other kinases.
Kinase Target | IC₅₀ (nM) | Kᵢ (nM) |
CHK1 | <1 | 0.9 |
CHK2 | 8 | - |
RSK1 | 9 | - |
MELK | 38 | - |
SIK | 42 | - |
BRSK2 | 48 | - |
ARK5 | 64 | - |
Data sourced from MedChemExpress and TargetMol. medchemexpress.comtargetmol.commedchemexpress.com
In cellular assays, prexasertib has demonstrated its ability to induce DNA damage and cell cycle disruption at nanomolar concentrations. For instance, in HeLa cells, treatment with 33 nM of prexasertib for 12 hours resulted in chromosomal fragmentation. medchemexpress.commedchemexpress.com In U-2 OS cells, a 24-hour treatment with just 4 nM of prexasertib led to a significant shift in the cell cycle population to the S-phase, accompanied by an increase in γH2AX phosphorylation, a marker of DNA double-strand breaks. medchemexpress.commedchemexpress.com
Animal models have further substantiated the anti-tumor activity of prexasertib. In a study using mice with Calu-6 tumor xenografts, subcutaneous administration of prexasertib resulted in statistically significant tumor growth inhibition. targetmol.commedchemexpress.com
Eigenschaften
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEIPKXRCJTZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234015-54-3 | |
Record name | Prexasertib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PREXASERTIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions of Prexasertib Dihydrochloride
Inhibition of CHK1 Kinase Activity
Prexasertib's primary mode of action is the direct inhibition of CHK1 kinase activity. aacrjournals.orgaacrjournals.orginvivochem.comaacrjournals.orgmedchemexpress.comchemietek.commedchemexpress.com This inhibition disrupts the normal functioning of the DNA damage response pathway.
ATP-Competitive Inhibition
Prexasertib functions as an ATP-competitive inhibitor of CHK1. aacrjournals.orgaacrjournals.orginvivochem.comaacrjournals.orgmedchemexpress.comchemietek.commedchemexpress.comselleckchem.com This means it binds to the ATP-binding pocket of the CHK1 enzyme, preventing the natural substrate, ATP, from binding. This action effectively blocks the kinase's ability to phosphorylate its downstream targets. aacrjournals.orgnih.gov The inhibition is highly potent, with a reported Ki (inhibition constant) of 0.9 nM and an IC50 (half-maximal inhibitory concentration) of less than 1 nM for CHK1. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com
Selectivity Profile (e.g., CHK2, RSK1)
Table 1: Inhibitory Activity of Prexasertib against Key Kinases
Induction of DNA Damage and Replication Catastrophe
A key consequence of CHK1 inhibition by prexasertib is the induction of extensive DNA damage and a phenomenon known as replication catastrophe. aacrjournals.orginvivochem.comaacrjournals.orgmedchemexpress.commedchemexpress.comspringermedizin.demedchemexpress.com This ultimately leads to cell death, particularly in cancer cells that are often under high replicative stress. aacrjournals.orgnih.govaacrjournals.org
Double-Stranded DNA Breakage
Treatment with prexasertib leads to the formation of double-stranded DNA breaks. aacrjournals.orginvivochem.comaacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com This is evidenced by the rapid appearance of markers for DNA damage, such as γH2AX (phosphorylated H2A histone family member X) and TUNEL-positive cells. invivochem.comselleckchem.com The accumulation of these breaks is a direct result of the cell's inability to properly manage DNA replication and repair in the absence of functional CHK1. aacrjournals.orgmdpi.com This DNA damage is a hallmark of prexasertib's activity and contributes significantly to its cytotoxic effects. aacrjournals.orgresearchgate.net
Replication Stress Induction
Prexasertib induces replication stress, a state where the DNA replication machinery is impeded. aacrjournals.orginvivochem.comnih.gov By inhibiting CHK1, prexasertib disrupts the normal regulation of replication fork stability and progression. aacrjournals.orgaacrjournals.org This leads to an increase in the number of replication forks, which are often unstable and prone to collapse, further contributing to DNA damage. invivochem.com The induction of replication stress is a critical component of prexasertib's mechanism, as it overwhelms the cell's ability to cope with DNA damage, leading to catastrophic consequences. nih.govaacrjournals.orgoncotarget.comresearchgate.net
Role of CDC25A and CDK2 in DNA Damage Induction
The DNA damage induced by prexasertib is dependent on the activity of the phosphatase CDC25A and cyclin-dependent kinase 2 (CDK2). invivochem.comaacrjournals.orgmedchemexpress.commedchemexpress.com CHK1 normally phosphorylates and targets CDC25A for degradation, which in turn prevents the activation of CDK2. nih.govoncotarget.com When CHK1 is inhibited by prexasertib, CDC25A levels rise, leading to the activation of CDK2. invivochem.com This inappropriate activation of CDK2 drives cells into the S-phase of the cell cycle with unrepaired DNA damage, ultimately causing the observed double-stranded breaks and replication catastrophe. invivochem.comselleckchem.com
Cell Cycle Dysregulation and Apoptosis Induction
Prexasertib dihydrochloride disrupts normal cell cycle progression and triggers programmed cell death, or apoptosis, in cancer cells. researchgate.net Its primary mechanism involves the inhibition of Checkpoint kinase 1 (CHK1), a critical protein that regulates the cell's response to DNA damage. By blocking CHK1, Prexasertib prevents cancer cells from repairing DNA damage, leading to catastrophic cellular events. aacrjournals.org This interference with DNA damage response pathways ultimately results in cell cycle arrest and the initiation of apoptosis. nih.govaacrjournals.org
Abrogation of G2-M Checkpoint
A key function of CHK1 is to enforce the G2-M checkpoint, a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis (M phase). oncotarget.com Many cancer cells have a defective G1-S checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2-M checkpoint for DNA repair before cell division. nih.gov
This compound effectively abrogates this G2-M checkpoint. aacrjournals.orgaacrjournals.org By inhibiting CHK1, it prevents the phosphorylation of downstream targets like the phosphatase CDC25C, which is necessary to keep the cell arrested in the G2 phase. oncotarget.com This forces cells with unrepaired DNA damage to prematurely enter mitosis, a process that leads to mitotic catastrophe and subsequent cell death. nih.govoncotarget.com This mechanism is particularly effective when combined with DNA-damaging agents like cisplatin, radiation, or PARP inhibitors, which cause an accumulation of cells in the G2/M phase. aacrjournals.orgnih.gov Prexasertib overrides this induced arrest, leading to enhanced cytotoxicity. nih.govoncotarget.com
For instance, in high-grade serous ovarian cancer (HGSOC) cells treated with the PARP inhibitor olaparib, a significant arrest in the G2/M phase is observed. The addition of Prexasertib reverses this arrest, reducing the population of cells in G2/M and forcing them into a lethal mitotic event. nih.gov Similarly, in head and neck squamous cell carcinoma (HNSCC) cells, Prexasertib abrogates the G2-M checkpoint induced by cisplatin and radiation. aacrjournals.org
S-Phase Arrest and Induction of H2AX Phosphorylation
While abrogating the G2-M checkpoint, this compound also causes significant disruption during the S-phase of the cell cycle, the period of DNA synthesis. oncotarget.com Inhibition of CHK1 leads to replication stress, the slowing or stalling of DNA replication forks, which can cause DNA double-strand breaks. medchemexpress.comnih.gov This results in an accumulation of cells in the S-phase. researchgate.netaacrjournals.orgoncotarget.com
A primary indicator of this DNA damage and replication stress is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γH2AX). aacrjournals.orgspandidos-publications.com Prexasertib treatment, both alone and in combination with other agents, consistently leads to a marked increase in γH2AX levels. nih.govaacrjournals.orgspandidos-publications.com This phosphorylation serves as a beacon, recruiting DNA repair proteins to the site of damage. oncotarget.com The pan-nuclear staining of γH2AX observed in Prexasertib-treated cells is indicative of extensive DNA damage and is often associated with cells undergoing apoptosis. nih.gov
Table 1: Effects of Prexasertib on Cell Cycle and DNA Damage Markers
Cell Line Type | Treatment | Observed Effect | Reference |
---|---|---|---|
Head and Neck Squamous Cell Carcinoma (HNSCC) | Prexasertib | Abrogation of G2-M checkpoint, S-phase accumulation. | aacrjournals.org |
High-Grade Serous Ovarian Cancer (HGSOC) | Prexasertib + Olaparib | Abrogation of olaparib-induced G2/M arrest. | nih.gov |
B-/T- cell progenitor acute lymphoblastic leukemia (ALL) | Prexasertib | Increase in S-phase cell population. | oncotarget.com |
Pancreatic Cancer (SUIT-2) | Prexasertib + Gemcitabine/S-1 | Increased expression of γH2AX. | spandidos-publications.com |
Apoptosis Pathways Activated by this compound
The culmination of G2-M checkpoint abrogation, S-phase arrest, and extensive DNA damage is the induction of apoptosis. This compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. mdpi.com
Activation of the apoptotic cascade is confirmed by the cleavage and activation of key executioner proteins, including caspases and Poly (ADP-ribose) polymerase (PARP). nih.govspandidos-publications.com Studies have shown that treatment with Prexasertib leads to increased levels of cleaved caspase-3, cleaved caspase-8, and cleaved PARP. nih.govspandidos-publications.commdpi.com
The specific pathways engaged can be cell-type dependent.
Extrinsic Pathway: In non-small cell lung cancer (NSCLC) cells, Prexasertib, in combination with Ciclopirox, was shown to increase the expression of death receptors DR4 and DR5, as well as the Fas receptor and its associated death domain (FADD). This leads to the activation of caspase-8, a key initiator of the extrinsic pathway. mdpi.com
Intrinsic Pathway: The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Mcl-1, Survivin) and pro-apoptotic (e.g., BAX, PMAIP1/NOXA, BCL2L11/BIM) members. Prexasertib has been shown to modulate the balance of these proteins to favor cell death. For example, it can suppress the expression of anti-apoptotic proteins like Bcl-2 and survivin while increasing the expression of pro-apoptotic proteins like BAX. spandidos-publications.commdpi.com In high-grade serous ovarian cancer cells, the apoptotic response to Prexasertib involves the upregulation of PMAIP1 (NOXA) and BCL2L11 (BIM), key activators of the mitochondrial pathway. aacrjournals.org
Off-Target Kinase Inhibition and Broader Cellular Effects
Prexasertib inhibits CHK2, another important checkpoint kinase, although to a lesser extent than CHK1. spandidos-publications.comaacrjournals.org The IC50, a measure of inhibitory concentration, for CHK2 is higher than for CHK1, indicating weaker inhibition. medchemexpress.com The dual inhibition of both CHK1 and CHK2 can more comprehensively disrupt the DNA damage response. aacrjournals.org
Beyond the checkpoint kinases, broader kinase profiling has identified other potential off-targets.
Table 2: Kinase Inhibition Profile of this compound
Kinase | Potency/Effect | Reference |
---|---|---|
CHK1 | Primary Target (Ki = 0.9 nM, IC50 < 1 nM) | medchemexpress.com |
CHK2 | Inhibited (IC50 = 8 nM) | medchemexpress.com |
RSK1 | Inhibited (IC50 = 9 nM) | medchemexpress.com |
MELK | Inhibited (IC50 = 38 nM) | medchemexpress.com |
SIK | Inhibited (IC50 = 42 nM) | medchemexpress.com |
BRSK2 | Inhibited (IC50 = 48 nM) | medchemexpress.com |
In addition to direct kinase inhibition, Prexasertib treatment can induce broader changes in cellular signaling pathways. In HNSCC, for instance, Prexasertib has been shown to downregulate NOTCH signaling by reducing the expression of NOTCH receptors (NOTCH1, NOTCH3) and their target genes. aacrjournals.org The NOTCH pathway is involved in cell proliferation and the suppression of apoptosis, so its inhibition by Prexasertib may represent an additional anti-cancer mechanism. aacrjournals.org
Compound Reference Table
Compound Name | Abbreviation/Synonym |
---|---|
This compound | Prexasertib, LY2606368 |
Olaparib | |
Cisplatin | |
Ciclopirox | CPX |
Gemcitabine | GEM |
S-1 | |
Ceralasertib | ATRi |
Adavosertib | WEE1i |
Imatinib | |
Dasatinib | |
Clofarabine | |
Doxorubicin |
Preclinical Research and in Vitro / in Vivo Studies
Cell Line Sensitivity and Resistance Profiles
The response to Prexasertib varies considerably across different cancer cell lines, with some showing high sensitivity and others demonstrating intrinsic or acquired resistance.
Prexasertib has shown broad antiproliferative activity at nanomolar concentrations across a diverse panel of human cancer cell lines, representing both adult and pediatric malignancies. nih.govoncotarget.com A large-scale analysis of 572 cancer cell lines from 29 different histologies revealed a wide range of sensitivity to the compound. oncotarget.com Generally, cell lines with high replication stress have a greater dependency on CHK1 for survival and are therefore more susceptible to its inhibition. oncotarget.com The most sensitive cell lines often exhibit IC50 values below 50 nmol/L, while a smaller subset of cell lines shows significant resistance with IC50 values exceeding 1,000 nmol/L. selleckchem.comselleckchem.com
Among the most sensitive cancer types are neuroblastoma and various pediatric sarcomas. nih.gov Studies have consistently shown that neuroblastoma cell lines are particularly vulnerable to Prexasertib, with low nanomolar EC50 values. aacrjournals.org For instance, in a panel of five neuroblastoma cell lines, Prexasertib demonstrated potent antiproliferative activity. aacrjournals.org Similarly, pediatric sarcoma cell lines, including rhabdomyosarcoma, are highly sensitive to Prexasertib treatment in vitro. nih.gov In a study of 25 pediatric cancer cell lines representing 12 different histologies, Prexasertib potently reduced proliferation with relative EC50 values ranging from 0.9 to 22 nM. nih.gov High-grade serous ovarian cancer (HGSOC) cell lines have also been identified as sensitive, with IC50 values typically ranging from 1 to 10 nmol/L, irrespective of their BRCA mutation status. aacrjournals.orgnih.gov Furthermore, an evaluation of 12 triple-negative breast cancer (TNBC) cell lines showed IC50 values ranging from 0.32 nM to 117.3 nM. researchgate.net
Table 1: Prexasertib Dihydrochloride IC50 Values in Sensitive Cancer Cell Lines
Cell Line | Cancer Type | IC50 (nM) |
---|---|---|
SW1990 | Pancreatic Cancer | 1.5 |
MX-1 | Triple-Negative Breast Cancer | 5.7 |
OVCAR5 | High-Grade Serous Ovarian Cancer | 7.5 |
OVCAR8 | High-Grade Serous Ovarian Cancer | 5.4 |
OVCAR3 | High-Grade Serous Ovarian Cancer | 6.34 |
OV90 | High-Grade Serous Ovarian Cancer | 35.22 |
A549 | Non-Small Cell Lung Cancer | 15.48 |
H792 | Small Cell Lung Cancer | <50 |
GLC4 | Small Cell Lung Cancer | <50 |
This table is interactive. You can sort the columns by clicking on the headers.
In contrast to the high sensitivity observed in some cancer types, certain cell lines exhibit intrinsic or acquired resistance to Prexasertib. For example, the adult pancreatic cancer cell line PANC-1 has been reported to have an EC50 value greater than 1 µmol/L, classifying it as intrinsically resistant. aacrjournals.org Similarly, the majority of Ewing's sarcoma and osteosarcoma preclinical models have demonstrated resistance to Prexasertib monotherapy. oncotarget.com
Acquired resistance to Prexasertib has also been characterized. In high-grade serous ovarian cancer (HGSOC) cell lines with wild-type BRCA, resistance can develop through a prolonged G2 cell cycle delay, which is mediated by lower activity of the CDK1/CyclinB1 complex. nih.gov This mechanism prevents the cells from entering mitotic catastrophe and subsequent cell death. nih.gov In small cell lung cancer (SCLC) cell lines, acquired resistance to Prexasertib has been linked to the upregulation of Wee1, another key cell cycle regulator. researchgate.net Furthermore, in some triple-negative breast cancer (TNBC) cell lines, activation of EGFR signaling has been shown to contribute to innate resistance. oaes.cc For example, the MDA-468 TNBC cell line, which has high EGFR expression, is highly resistant to Prexasertib with an IC50 of 105 nmol/L. oaes.cc
Table 2: this compound IC50 Values in Resistant Cancer Cell Lines
Cell Line | Cancer Type | IC50 Value |
---|---|---|
PANC-1 | Pancreatic Cancer | >1000 nM |
MDA-468 | Triple-Negative Breast Cancer | 105 nM |
A427 | Non-Small Cell Lung Cancer | >40 nM |
NCI-H520R (Resistant) | Squamous Cell Carcinoma | 4700 nM |
SJC-Rh30R (Resistant) | Rhabdomyosarcoma | 370 nM |
This table is interactive. You can sort the columns by clicking on the headers.
Identification of Sensitive Cell Lines (e.g., Neuroblastoma, Pediatric Sarcoma)
Monotherapy Efficacy in Preclinical Models
Prexasertib has demonstrated significant single-agent efficacy in various preclinical in vivo models, leading to tumor growth inhibition and a reduction in metastatic spread.
In xenograft models, Prexasertib monotherapy has been shown to cause rapid regression of tumors. In neuroblastoma xenografts, administration of Prexasertib led to a swift reduction in tumor volume, an effect that was independent of the initial tumor size. aacrjournals.orgnih.gov Similarly, in triple-negative breast cancer (TNBC) xenograft models, Prexasertib treatment resulted in substantial tumor growth inhibition. For example, in the HCC1187, MX-1, and HCC1806 xenograft models, tumor growth was inhibited by 83.8%, 85.5%, and 94.2%, respectively. researchgate.net In a study involving 40 TNBC patient-derived xenograft (PDX) models, 10% of the models achieved complete tumor regression, while another 40% showed partial tumor regression or stasis. researchgate.net Furthermore, in high-grade serous ovarian cancer (HGSOC) PDX models, including those resistant to PARP inhibitors, Prexasertib monotherapy demonstrated profound and durable tumor regression. aacrjournals.org
Table 3: Monotherapy Efficacy of this compound in Xenograft Models
Cancer Type | Xenograft Model | Tumor Growth Inhibition/Regression |
---|---|---|
Neuroblastoma | IMR-32 | Rapid regression |
Neuroblastoma | KELLY | Rapid regression |
Triple-Negative Breast Cancer | HCC1187 | 83.8% inhibition |
Triple-Negative Breast Cancer | MX-1 | 85.5% inhibition |
Triple-Negative Breast Cancer | HCC1806 | 94.2% inhibition |
Triple-Negative Breast Cancer | MDA-MB-231 | 74.4% inhibition of primary tumor |
High-Grade Serous Ovarian Cancer | PARP inhibitor-resistant PDX | Profound and durable regression |
This table is interactive. You can sort the columns by clicking on the headers.
The efficacy of Prexasertib extends beyond the inhibition of primary tumor growth to the suppression of metastasis and ascites accumulation in more clinically relevant orthotopic models. In an orthotopic model of ovarian cancer using SKOV3 cells, Prexasertib significantly inhibited the growth of primary tumors and markedly reduced the incidence of metastases and the accumulation of ascites fluid. selleckchem.comselleckchem.com Similarly, in an orthotopic pancreatic cancer model using SW1990 cells, Prexasertib treatment resulted in a 92% inhibition of primary tumor growth and completely eliminated metastases to the lymph nodes, spleen, and intestine. selleckchem.comselleckchem.comresearchgate.net In a mammary fat pad orthotopic model using MDA-MB-231 TNBC cells, Prexasertib inhibited lung metastasis by 97.48%. researchgate.net
Tumor Growth Inhibition in Xenograft Models
Combination Therapy in Preclinical Settings
This compound has been extensively investigated in preclinical models, not only as a monotherapy but also in combination with various anticancer agents. These studies aim to identify synergistic or additive effects that could translate into more effective clinical treatments. The rationale behind these combinations often lies in the complementary mechanisms of action, where prexasertib's inhibition of cell cycle checkpoints enhances the cytotoxicity of DNA-damaging agents or other targeted therapies. aacrjournals.orgnih.gov
The combination of prexasertib with conventional DNA-damaging chemotherapies has shown significant promise in preclinical settings. The underlying principle is that by inhibiting CHK1/2, prexasertib prevents cancer cells from arresting the cell cycle to repair the DNA damage induced by chemotherapy, thus leading to mitotic catastrophe and apoptosis. nih.govinvivochem.com
Gemcitabine: In models of acute lymphoblastic leukemia (ALL), the combination of prexasertib and gemcitabine demonstrated synergistic effects in vitro. nih.govresearchgate.net Studies in pancreatic cancer cell lines also revealed a synergistic effect between prexasertib and gemcitabine, with the combination being more potent than either drug alone. spandidos-publications.com This synergy is attributed to the enhanced induction of apoptosis. nih.govspandidos-publications.com
Cisplatin: In head and neck squamous cell carcinoma (HNSCC) cell lines, prexasertib was found to enhance the cytotoxicity of cisplatin. aacrjournals.org This combination led to decreased cell survival, persistent DNA damage, and increased apoptosis. aacrjournals.org Synergistic effects have also been observed in osteosarcoma cells, where the combination of prexasertib and cisplatin resulted in reduced clonogenic survival. nih.govresearchgate.net
Carboplatin: Preclinical studies in triple-negative breast cancer (TNBC) have shown that CHK1 inhibition with prexasertib can sensitize carboplatin-resistant cells to carboplatin both in vitro and in vivo. nih.gov The combination suppressed the growth of carboplatin-resistant xenografts. nih.govresearchgate.net
5-FU (Fluorouracil): A study is evaluating prexasertib in combination with fluorouracil, among other agents, in patients with advanced or metastatic cancer. aacrjournals.org
The following table summarizes the preclinical findings of prexasertib in combination with DNA damaging agents.
DNA Damaging Agent | Cancer Type | Key Findings | References |
---|---|---|---|
Gemcitabine | Acute Lymphoblastic Leukemia (ALL), Pancreatic Cancer | Synergistic cytotoxicity and increased apoptosis. | nih.govresearchgate.netspandidos-publications.com |
Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC), Osteosarcoma | Enhanced cytotoxicity, persistent DNA damage, and increased apoptosis. | aacrjournals.orgnih.govresearchgate.net |
Carboplatin | Triple-Negative Breast Cancer (TNBC) | Sensitizes resistant cells and suppresses tumor growth in xenografts. | nih.govresearchgate.net |
The combination of prexasertib with PARP inhibitors, such as olaparib, has emerged as a promising strategy, particularly for cancers with deficiencies in DNA damage response pathways. The rationale is that inhibiting both CHK1 and PARP creates a synthetic lethal interaction, overwhelming the cancer cells' ability to repair DNA damage.
In high-grade serous ovarian cancer (HGSOC) models, including those resistant to PARP inhibitors, prexasertib has demonstrated synergistic effects with olaparib. nih.govaacrjournals.org This combination led to significant tumor growth inhibition and augmented the degree and durability of the response. nih.govnih.gov The synergy is linked to prexasertib's ability to induce DNA damage and replication stress. nih.govaacrjournals.org In HGSOC cell lines, the combination of prexasertib and olaparib synergistically decreased cell viability and induced greater DNA damage and apoptosis than either agent alone. oncotarget.com This effect was associated with the inhibition of Rad51 foci formation, a key component of homologous recombination repair. oncotarget.comresearchgate.net
Similar synergistic effects have been observed in triple-negative breast cancer (TNBC) cells, where the combination of prexasertib and olaparib increased DNA strand breaks and γH2AX foci. nih.gov
The table below outlines the preclinical results of combining prexasertib with PARP inhibitors.
PARP Inhibitor | Cancer Type | Key Findings | References |
---|---|---|---|
Olaparib | High-Grade Serous Ovarian Cancer (HGSOC), Triple-Negative Breast Cancer (TNBC), Gastric Cancer | Synergistic cytotoxicity, increased DNA damage, apoptosis, and inhibition of Rad51 foci formation. | nih.govaacrjournals.orgoncotarget.comnih.govglpbio.com |
Prexasertib has also been evaluated in combination with other targeted therapies, such as the EGFR inhibitor cetuximab. In head and neck squamous cell carcinoma (HNSCC) cell lines, the combination of prexasertib and cetuximab, with or without radiation, inhibited cell proliferation to a greater extent than single-agent treatment. nih.gov This triple combination was associated with the induction of apoptosis and persistent DNA damage. nih.govresearchgate.net In vivo studies using HNSCC xenograft models confirmed that the triple combination significantly delayed tumor growth. nih.gov
Given its role in abrogating the DNA damage checkpoint, prexasertib is a logical candidate for combination with radiation therapy. In head and neck squamous cell carcinoma (HNSCC) cell lines, combining prexasertib with radiation significantly decreased the in vitro survival fraction. aacrjournals.org This was attributed to persistent DNA damage, reduced cell-cycle checkpoint activation, and increased apoptosis. aacrjournals.org In vivo, the triple combination of prexasertib, cisplatin, and radiation resulted in a significant tumor growth delay in HNSCC xenografts. aacrjournals.org Similarly, in esophageal squamous cell carcinoma models, the combination of prexasertib and trifluridine/tipiracil enhanced radiosensitivity both in vitro and in vivo. aacrjournals.org
Prexasertib's mechanism of action involves the induction of apoptosis, and its effects can be modulated by anti-apoptotic proteins of the Bcl-2 family. In pancreatic cancer cells, the combination of prexasertib with gemcitabine and S-1 led to a marked decrease in the anti-apoptotic protein Bcl-2 and an increase in cleaved Mcl-1. spandidos-publications.com Further studies have shown that simultaneous inhibition of CHK1 and Bcl-xL (but not Bcl-2) induces significant apoptosis in pancreatic cancer cells. nih.govnih.gov The combination of prexasertib with the Bcl-2/Bcl-xL inhibitor navitoclax showed a synergistic effect in pancreatic cancer cell lines. nih.gov In non-small cell lung cancer cells, co-treatment with prexasertib and ciclopirox attenuated the expression of the anti-apoptotic protein Mcl-1. mdpi.com
Combination with Radiation Therapy
Pharmacodynamic Markers in Preclinical Studies
Pharmacodynamic (PD) markers are crucial for assessing the biological activity of a drug and confirming target engagement. In preclinical studies of prexasertib, several PD markers have been utilized.
A key marker of CHK1 inhibition is the reduction of CHK1 autophosphorylation at Ser296. medkoo.com Following prexasertib treatment, a decrease in this phosphorylation indicates diminished kinase activity. medkoo.com
Markers of DNA damage and replication stress are also central to prexasertib's mechanism. Increased levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, are consistently observed following prexasertib treatment in various cancer models, including HGSOC and HNSCC. aacrjournals.orgnih.gov This induction of γH2AX confirms that prexasertib causes DNA damage. nih.gov In some studies, pan-nuclear staining of γH2AX suggests a high level of apoptosis. oncotarget.com
Other PD markers include changes in cell cycle-related proteins. For instance, in some cell lines, prexasertib treatment led to an increase in CDK2 and CDC25A total protein levels. medkoo.com The evaluation of these markers in peripheral blood mononuclear cells (PBMCs) and tumor tissue helps to confirm target engagement and understand the drug's biological effects in vivo. nih.gov
The following table details the key pharmacodynamic markers used in preclinical studies of prexasertib.
Marker | Biological Significance | Key Findings in Preclinical Studies | References |
---|---|---|---|
pCHK1 (Ser296) | CHK1 autophosphorylation and activation | Decreased phosphorylation indicates target engagement and CHK1 inhibition. | spandidos-publications.com |
γH2AX | DNA double-strand breaks | Increased levels indicate induction of DNA damage and replication stress. | spandidos-publications.comaacrjournals.orgnih.govoncotarget.com |
Cleaved Caspase-3 | Apoptosis execution | Increased levels confirm the induction of apoptosis. | spandidos-publications.com |
Cleaved PARP | Apoptosis marker | Increased levels are indicative of apoptotic cell death. | spandidos-publications.comresearchgate.net |
Rad51 foci | Homologous recombination repair | Inhibition of formation suggests impairment of DNA repair capacity. | oncotarget.comresearchgate.net |
CHK2 Autophosphorylation (S516)
CNS Penetration Studies in Preclinical Models
The ability of a drug to penetrate the central nervous system (CNS) is crucial for the treatment of brain tumors. Preclinical studies have been conducted to evaluate the CNS penetration of Prexasertib in mouse models. nih.gov
Using cerebral microdialysis in mice, researchers have measured the concentration of Prexasertib in the brain's extracellular fluid (ECF). nih.govresearchgate.net These studies were performed in both non-tumor bearing mice and in mice with orthotopically implanted Group 3 medulloblastoma (G3MB). nih.govresearchgate.net
The results showed that Prexasertib does penetrate the CNS. The model-derived tumor ECF to plasma partition coefficient (Kp,uu), which represents the ratio of the drug concentration in the tumor's ECF to the unbound concentration in the plasma, was significantly greater in G3MB tumor-bearing mice (0.17 ± 0.08) compared to non-tumor bearing mice (0.09 ± 0.04). nih.govnih.govresearchgate.net This suggests that the presence of a tumor may enhance the penetration of Prexasertib into the brain.
Pharmacodynamic studies confirmed that adequate unbound Prexasertib exposure was achieved at the brain tumor site to engage its target. nih.govnih.gov The induction of pharmacodynamic markers such as phosphorylated CHK1 (pCHK1 S345) and γ-H2AX in the tumor tissue of G3MB-bearing mice provided further evidence of target engagement within the CNS. nih.govresearchgate.net These findings support the potential of Prexasertib for the treatment of CNS malignancies like medulloblastoma. nih.gov
Clinical Development and Therapeutic Applications
Clinical Trial Landscape
The clinical development of Prexasertib has encompassed a range of studies, from initial dose-finding trials to larger efficacy-focused investigations across multiple cancer types.
Prexasertib has been evaluated in multiple Phase I and Phase II clinical trials to determine its safety, tolerability, and preliminary efficacy, both as a single agent and in combination with other therapies.
Phase I Trials: Initial Phase I studies, such as NCT01115790, focused on determining the recommended Phase II dose (RP2D) and schedule for Prexasertib in patients with advanced solid tumors. aacrjournals.orgclinicaltrials.govdrugbank.com These dose-escalation studies identified an RP2D of 105 mg/m² administered as an intravenous infusion. aacrjournals.orgfda.gov A Phase I trial in pediatric patients with recurrent or refractory solid tumors (ADVL1515) was also conducted to establish the MTD and/or RP2D in this population. nih.govresearchgate.netclinicaltrials.gov Other Phase I trials have explored Prexasertib in combination with various standard-of-care agents like cisplatin, cetuximab, pemetrexed, and 5-fluorouracil in patients with advanced or metastatic cancer (NCT02124148). researchgate.netnih.gov Additionally, Phase I studies have investigated its use in combination with chemotherapy for specific cancers like acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). dana-farber.orgcancer.govdrugbank.comdrugbank.com
Phase II Trials: Following the establishment of a recommended dose, numerous Phase II trials were initiated to assess the antitumor activity of Prexasertib in specific cancer indications. These single-arm, open-label studies have evaluated Prexasertib monotherapy in diseases such as platinum-resistant ovarian cancer (NCT03414047), extensive-stage small cell lung cancer (NCT02735980), and various squamous cell carcinomas. cancernetwork.comunimib.itmycancergenome.orgresearchgate.netnih.govdana-farber.orgdrugbank.comnih.govlilly.com A Phase 1b/2 basket study (NCT05548296) is currently investigating Prexasertib as a monotherapy and in combination with gemcitabine in patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, and urothelial carcinoma. cancernetwork.comnyu.edu
Clinical trials have explored the potential of Prexasertib across a spectrum of malignancies, with notable focus on those with high levels of replication stress.
Ovarian Cancer : Prexasertib has been extensively studied in high-grade serous ovarian cancer (HGSOC), particularly in platinum-resistant or refractory recurrent disease. aacrjournals.orgunimib.itnih.govdana-farber.orgnih.govmedrxiv.org Phase II studies have assessed its activity as a monotherapy in this patient population, including those with and without BRCA mutations. unimib.itnih.govdana-farber.orgnih.gov The FDA has granted Fast Track designation for Prexasertib for the treatment of patients with platinum-resistant ovarian cancer. cancernetwork.comonclive.com
Squamous Cell Carcinoma : The efficacy of Prexasertib has been evaluated in patients with various advanced squamous cell carcinomas (SCC). A Phase I dose-expansion study (NCT01115790) included cohorts for patients with SCC of the anus, SCC of the head and neck (SCCHN), and squamous non–small cell lung cancer (sqNSCLC). aacrjournals.orgclinicaltrials.govdrugbank.com A Phase II study is also recruiting patients with recurrent/metastatic HNSCC to evaluate Prexasertib in combination with low-dose gemcitabine. drugbank.com
Small Cell Lung Cancer : A Phase II study (NCT02735980) was conducted to assess Prexasertib monotherapy in patients with extensive-stage small cell lung cancer (ED-SCLC), with cohorts for both platinum-sensitive and platinum-resistant/refractory disease. mycancergenome.orgresearchgate.netdrugbank.comlilly.com
Medulloblastoma : Prexasertib is being investigated in pediatric patients with medulloblastoma. The SJ-ELIOT trial (NCT04023669), a Phase I study, is testing Prexasertib in combination with chemotherapy agents like cyclophosphamide or gemcitabine for children with recurrent or refractory medulloblastoma. thekids.org.austjude.orgclinicaltrials.govcancer.govmycancergenome.org
Acute Myeloid Leukemia (AML) : The role of Prexasertib in treating AML has been explored in Phase I trials, often in combination with standard chemotherapy regimens. One trial combined Prexasertib with mitoxantrone, etoposide, and cytarabine (MEC) for relapsed/refractory AML and high-risk myelodysplastic syndrome (MDS). wikipedia.orgdana-farber.orgdrugbank.com Another study combined it with cytarabine and fludarabine. cancer.govdrugbank.com
Neuroblastoma : Preclinical models demonstrated that Prexasertib induced tumor regression in neuroblastoma xenografts, indicating its potential as a therapeutic agent for this pediatric malignancy. aacrjournals.orgfda.gov This has led to its inclusion as a potential therapy to be investigated in pediatric clinical trials. fda.gov
Rhabdomyosarcoma : Preclinical data showed objective responses to Prexasertib in rhabdomyosarcoma models. wikipedia.orgfda.gov Subsequently, a Phase I/II clinical trial (NCT04095221) was initiated to evaluate Prexasertib in combination with irinotecan for patients with relapsed or refractory rhabdomyosarcoma and desmoplastic small round cell tumor. asco.orgclinicaltrials.govresearchgate.net
Phase I and Phase II Studies
Monotherapy Clinical Activity
The efficacy of Prexasertib as a single agent has been a key focus of its clinical development, with objective response rates and disease control being primary endpoints in several trials.
The objective response rate (ORR) for Prexasertib monotherapy has varied across different cancer types and patient populations.
In a Phase II study involving patients with recurrent ovarian cancer, the ORR was 12.1% in the platinum-resistant group and 6.9% in the platinum-refractory group. unimib.itnih.gov Within the platinum-resistant cohorts, the ORR was similar regardless of BRCA mutation status or the number of prior therapies. unimib.itnih.gov For patients with high-grade serous ovarian carcinoma who were PARP inhibitor-naïve, one study reported an ORR of 11% (2 out of 18 patients), which included one complete response. medrxiv.org
In the dose-expansion part of a Phase I study on squamous cell carcinomas, the ORR was 15% for patients with SCC of the anus, which included one complete response, and 5% for patients with SCCHN. aacrjournals.org No objective responses were observed in the cohort of patients with squamous non-small cell lung cancer. aacrjournals.org
A Phase II trial in extensive-stage small cell lung cancer reported a low ORR of 5.2% in the platinum-sensitive cohort and 0% in the platinum-resistant/refractory cohort, suggesting limited single-agent activity in this disease. researchgate.net
Table 1: Objective Response Rates (ORR) for Prexasertib Monotherapy in Select Clinical Trials
Cancer Type | Patient Population | Trial Phase | ORR (%) | Citation(s) |
---|---|---|---|---|
Ovarian Cancer | Platinum-Resistant | II | 12.1 | unimib.itnih.gov |
Ovarian Cancer | Platinum-Refractory | II | 6.9 | unimib.itnih.gov |
High-Grade Serous Ovarian Carcinoma | PARP Inhibitor-Naïve | II | 11.0 | medrxiv.org |
Squamous Cell Carcinoma of the Anus | Advanced/Metastatic | Ib | 15.0 | aacrjournals.org |
Squamous Cell Carcinoma of the Head and Neck | Advanced/Metastatic | Ib | 5.0 | aacrjournals.org |
Squamous Non-Small Cell Lung Cancer | Advanced/Metastatic | Ib | 0.0 | aacrjournals.org |
Small Cell Lung Cancer | Platinum-Sensitive | II | 5.2 | researchgate.net |
Small Cell Lung Cancer | Platinum-Resistant/Refractory | II | 0.0 | researchgate.net |
Disease control, often measured as the disease control rate (DCR), which includes complete responses, partial responses, and stable disease, provides another measure of therapeutic benefit.
In the Phase II study of recurrent ovarian cancer, the DCR for platinum-resistant patients was 37.1%, and for platinum-refractory patients, it was 31.0%. unimib.itnih.gov In a separate study on high-grade serous ovarian carcinoma, 67% of patients (12 out of 18) achieved stable disease. medrxiv.org
In the trial for extensive-stage small cell lung cancer, the DCR was 31% for the platinum-sensitive group and 20% for the platinum-resistant/refractory group. researchgate.net
Objective Response Rates
Combination Therapy in Clinical Trials
To potentially enhance efficacy, Prexasertib has been evaluated in combination with various cytotoxic and targeted agents. aacrjournals.orgresearchgate.netnih.govcancernetwork.com
A Phase Ib study (NCT02124148) investigated Prexasertib with several standard-of-care agents. researchgate.netnih.gov
With cisplatin , the combination showed an ORR of 12.7%. nih.gov
With cetuximab , the ORR was 4.9%. nih.gov
With 5-fluorouracil , the ORR was 12.5%. nih.gov
The combination with pemetrexed was halted early due to toxicity. nih.gov
In pediatric oncology, a Phase I trial (SJELIOT) is assessing Prexasertib with either cyclophosphamide or gemcitabine for recurrent or refractory medulloblastoma. clinicaltrials.govcancer.govmycancergenome.org
For relapsed or refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS), Phase I trials have tested Prexasertib with chemotherapy combinations, including:
Mitoxantrone, etoposide, and cytarabine (MEC) . dana-farber.orgdrugbank.com
Fludarabine and cytarabine . cancer.govdrugbank.com
In sarcomas, a Phase I/II trial combined Prexasertib with irinotecan for patients with relapsed or refractory desmoplastic small round cell tumor (DSRCT) and rhabdomyosarcoma. asco.orgclinicaltrials.govresearchgate.net This study reported that in DSRCT patients, the combination was promising, with an ORR of 32% across all dose levels. asco.orgresearchgate.net
Combination with Cisplatin, Cetuximab, Pemetrexed, and 5-Fluorouracil
A significant Phase 1b clinical trial (NCT02124148) investigated the safety and preliminary efficacy of prexasertib in combination with several standard-of-care anticancer drugs in patients with advanced or metastatic cancers. nih.govhealth.qld.gov.au The study demonstrated that combining prexasertib is feasible, with reversible hematologic toxicity being the primary dose-limiting factor. health.qld.gov.au The scheduling of the drug administration was identified as a crucial determinant for the tolerability of these combination regimens. health.qld.gov.au
Combination with Cetuximab: The combination of prexasertib with the EGFR inhibitor cetuximab has also been explored. Preclinical research indicated that adding prexasertib to cetuximab and radiation enhanced cytotoxicity in HNSCC cell lines. nih.gov In a clinical setting for patients with locally advanced HNSCC, the combination of prexasertib and cetuximab with radiotherapy was deemed feasible and resulted in an ORR of 83.3%. clinicaltrials.gov The Phase 1b study in a broader cancer population reported a more modest ORR of 4.9% for the prexasertib and cetuximab combination. health.qld.gov.au
Combination with Pemetrexed: The evaluation of prexasertib in combination with the antifolate chemotherapy agent pemetrexed was halted early in the Phase 1b trial. health.qld.gov.au This decision was made due to the occurrence of dose-limiting toxicities in two of the first three patients enrolled in this arm, and a maximum tolerated dose was not established. health.qld.gov.au
Combination Agent | Tumor Type(s) | Key Research Finding | Overall Response Rate (ORR) | Source |
---|---|---|---|---|
Cisplatin | Advanced/Metastatic Cancers | Demonstrated a decrease in target lesions in over half of the patients. | 12.7% | health.qld.gov.au |
Cisplatin + Radiotherapy | Locally Advanced HNSCC | Feasible combination with notable response. | 71.4% | clinicaltrials.gov |
Cetuximab | Advanced/Metastatic Cancers | Modest single-digit response rate observed. | 4.9% | health.qld.gov.au |
Cetuximab + Radiotherapy | Locally Advanced HNSCC | Combination was determined to be feasible with a high response rate. | 83.3% | clinicaltrials.gov |
Pemetrexed | Advanced/Metastatic Cancers | Evaluation halted due to dose-limiting toxicities. | Not Established | health.qld.gov.au |
5-Fluorouracil | Advanced/Metastatic Cancers | Proof-of-concept for the combination was demonstrated. | 12.5% | health.qld.gov.au |
Combination with Cyclophosphamide or Gemcitabine in Pediatric Medulloblastoma
The SJELIOT phase 1 clinical trial (NCT04023669) was designed to evaluate prexasertib in combination with the DNA-damaging agents cyclophosphamide or gemcitabine for children and adolescents with recurrent or refractory medulloblastoma. clinicaltrials.govstjude.orgmycancergenome.org The rationale was that inhibiting the CHK1/2-mediated DNA damage repair process could sensitize the tumor cells to the effects of chemotherapy. mycancergenome.org
The study consisted of two arms:
Stratum A: Prexasertib combined with cyclophosphamide for patients with Group 3/4 or SHH medulloblastoma. nih.govnih.gov
Stratum B: Prexasertib combined with gemcitabine for patients with Group 3/4 medulloblastoma. nih.govnih.gov
The trial closed early due to issues with the drug supply. health.qld.gov.au For both combinations, a maximum tolerated dose or recommended phase 2 dose was not established. health.qld.gov.aunih.gov In Stratum A (with cyclophosphamide), 15 patients were enrolled, and while the planned dose escalation was tolerated in the patients who reached it, no objective efficacy signal was broadly observed. health.qld.gov.aunih.gov However, one patient with a highly aggressive SHH-subtype medulloblastoma achieved a sustained complete response for over a year. health.qld.gov.aunih.gov In Stratum B (with gemcitabine), six patients were enrolled, but dose-limiting toxicities were encountered at the first dose level, and no objective responses were seen. health.qld.gov.aunih.gov The median progression-free survival was short for both arms, at 1.9 months for the cyclophosphamide combination and 2.1 months for the gemcitabine combination. health.qld.gov.au
Combination with PARP Inhibitors
The combination of prexasertib with poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, has been a key area of investigation, particularly in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, like those with BRCA mutations. clinicaltrials.govnih.gov CHK1 inhibition can impair HR repair and replication fork stability, potentially re-sensitizing tumors that have become resistant to PARP inhibitors. nih.govoncotarget.com
A phase 1 clinical trial evaluated the combination of prexasertib and olaparib in patients with advanced solid tumors, including a cohort of patients with high-grade serous ovarian cancer (HGSOC) who were BRCA-mutant and had progressed on prior PARP inhibitor therapy. oncotarget.com
Key findings from this combination research include:
Clinical Activity: The combination demonstrated preliminary clinical activity, with 4 out of 18 (22%) patients with BRCA1-mutant, PARP inhibitor-resistant HGSOC achieving a partial response. oncotarget.com
Preclinical Synergy: In preclinical HGSOC models, including those with acquired resistance to olaparib, the combination of prexasertib and olaparib was synergistic and led to significant tumor growth inhibition. nih.gov
Mechanism of Action: The combination therapy led to increased DNA damage. fda.gov Pharmacodynamic analyses from patient tumor biopsies confirmed that the combination compromised the HR repair pathway, as evidenced by a reduction in RAD51 foci, and induced markers of DNA damage (γ-H2AX) and replication stress (pKAP1, pRPA). oncotarget.com
Biomarkers of Response in Clinical Studies
Identifying predictive biomarkers is crucial for selecting patients most likely to benefit from prexasertib. Research has focused on genetic alterations that either disrupt the DNA damage response or increase the baseline level of replication stress within cancer cells, as these features are hypothesized to create a synthetic lethal interaction with CHK1 inhibition. nih.govaacrjournals.org
Genetic Alterations (e.g., BRCA1, BRCA2, MRE11A, ATR, PARK2, FBXW7)
Exploratory biomarker analyses from clinical trials of prexasertib monotherapy have identified potential associations between clinical benefit and specific genetic alterations. nih.gov
Gene Category | Specific Genes | Rationale for Biomarker Potential | Source |
---|---|---|---|
DNA Damage Response (DDR) Pathway | BRCA1 | Loss-of-function mutations in these genes impair homologous recombination repair, increasing reliance on the CHK1-mediated checkpoint for survival. | nih.govnih.gov |
BRCA2 | nih.govnih.gov | ||
MRE11A | nih.govnih.govmdpi.com | ||
ATR | nih.govnih.gov | ||
Replication Stress Regulation | PARK2 | Loss-of-function mutations in these E3 ubiquitin ligase genes, which target cyclin E1 for degradation, lead to increased cyclin E1 levels and heightened replication stress. | nih.govnih.gov |
FBXW7 | nih.govnih.govoncotarget.com |
In a study of patients with squamous cell carcinoma, loss-of-function mutations in these two classes of genes—DDR pathway genes (BRCA1, BRCA2, MRE11A, ATR) and genes known to increase replication stress (FBXW7, PARK2)—were observed in patients who derived clinical benefit from prexasertib. nih.gov These mutations were notably absent in patients who did not benefit from the treatment. nih.gov
Correlation with Replication Stress
A central hypothesis for prexasertib's activity is its ability to be synthetically lethal in tumors with high intrinsic replication stress. nih.govoncotarget.com Replication stress, characterized by the slowing or stalling of replication forks, is a common feature of cancer cells due to oncogene activation. medrxiv.org These cells become highly dependent on the ATR-CHK1 pathway to stabilize replication forks and prevent catastrophic DNA damage. medrxiv.org
Clinical and preclinical evidence supports the role of replication stress as a biomarker:
General Principle: The biomarkers identified as being potentially associated with response to prexasertib, such as alterations in FBXW7 and PARK2, are consistent with the role CHK1 plays in mitigating replication stress. nih.gov
Cyclin E1: Elevated levels of cyclin E1, often resulting from FBXW7 loss-of-function mutations or CCNE1 gene amplification, are a key driver of replication stress. oncotarget.com Functional studies have confirmed that knockdown of FBXW7 enhances the cytotoxic activity of prexasertib. oncotarget.com In a trial of prexasertib in patients with BRCA-mutant ovarian cancer, all four patients who experienced clinical benefit also had CCNE1 copy number gains or amplification.
Pharmacodynamic Markers: Treatment with prexasertib in sensitive preclinical models leads to an increase in markers of replication stress and DNA damage, such as phosphorylated RPA (pRPA2) and γH2AX. oncotarget.comnih.gov This indicates that the drug's mechanism of action involves exacerbating an already present state of replication stress to a lethal level. oncotarget.com
Mechanisms of Resistance to Prexasertib Dihydrochloride
Acquired Resistance Mechanisms
Acquired resistance to prexasertib can emerge through several distinct, and sometimes overlapping, mechanisms that allow cancer cells to survive and proliferate despite the presence of the drug.
One of the key mechanisms of acquired resistance to prexasertib involves the modulation of the cell cycle, specifically a prolonged delay in the G2 phase. researchgate.netnih.govnih.gov In BRCA wild-type high-grade serous ovarian cancer (HGSOC), resistance to prexasertib monotherapy has been linked to decreased activity of the CDK1/CyclinB1 complex. researchgate.netnih.govnih.gov Normally, CHK1 inhibition by prexasertib leads to premature mitotic entry with unrepaired DNA, causing mitotic catastrophe and cell death. researchgate.net However, resistant cells exhibit lower levels of CDK1/CyclinB1 activity, which results in a prolonged G2 arrest. researchgate.netnih.govnih.gov This extended G2 phase provides the cells with more time to repair DNA damage, thus avoiding the lethal consequences of mitotic catastrophe. researchgate.netnih.gov Studies have shown that prexasertib-resistant HGSOC cell lines display a persistent G2 delay and reduced CyclinB1 expression. researchgate.net Similarly, in small cell lung cancer (SCLC), downregulation of CDK1 and CDC25C, a phosphatase that activates CDK1, has been shown to promote acquired resistance to prexasertib. nih.gov This indicates that dampening the final commitment to mitosis is a critical survival strategy for cancer cells under CHK1 inhibition.
Table 1: Key Findings on Prolonged G2 Delay and CDK1/CyclinB1 Activity in Prexasertib Resistance
Cancer Type | Key Findings | Reference |
---|---|---|
BRCA wild-type High-Grade Serous Ovarian Cancer | Resistance is associated with a prolonged G2 delay due to lower CDK1/CyclinB1 activity, which prevents mitotic catastrophe. | researchgate.netnih.govnih.gov |
The relationship between prexasertib resistance and homologous recombination (HR) repair is complex. While prexasertib can induce HR deficiency (HRD) in some cancer cells, alterations in this pathway can also contribute to resistance. nih.gov In BRCA1-mutant, PARP inhibitor-resistant HGSOC, the addition of prexasertib can compromise HR repair, suggesting a potential strategy to overcome PARP inhibitor resistance. aacrjournals.orgaacrjournals.org However, in the context of acquired resistance to prexasertib itself, the role of HR is less straightforward. One study in BRCA wild-type HGSOC found that CHK1's regulation of RAD51-mediated HR repair was not altered in prexasertib-resistant cells. researchgate.netnih.govnih.gov This suggests that while the cells have developed a mechanism to survive CHK1 inhibition (prolonged G2 delay), they remain sensitive to agents that exploit HR defects. researchgate.netnih.govnih.gov In triple-negative breast cancer (TNBC) cells, prexasertib treatment has been shown to reduce HR efficiency by affecting the stability of BRCA1 and RAD51 proteins. nih.gov This prexasertib-induced HRD can sensitize the cells to PARP inhibitors. nih.gov Therefore, while prexasertib's impact on HR can be therapeutically exploited, it does not appear to be a primary mechanism of acquired resistance in all contexts.
Evasion of apoptosis is a hallmark of cancer and a common mechanism of drug resistance. In the case of prexasertib, the upregulation of anti-apoptotic proteins, particularly BCL-xL, has been identified as a key resistance mechanism. In sarcoma xenografts that acquired resistance to prexasertib, elevated levels of BCL-xL were observed. oaes.ccnih.govmdpi.comnih.govoaepublish.com BCL-xL is a member of the BCL-2 family of proteins that inhibits apoptosis by sequestering pro-apoptotic proteins. aacrjournals.orgmdpi.commdpi.com Increased BCL-xL levels can therefore raise the threshold for apoptosis induction, allowing cells to survive the DNA damage caused by prexasertib. This finding suggests that combining prexasertib with BCL-xL inhibitors could be a viable strategy to overcome resistance. aacrjournals.org
Cancer cells can also develop resistance to targeted therapies by activating alternative survival signaling pathways. In sarcoma xenografts with acquired resistance to prexasertib, increased phosphorylation along the PI3K and MAPK signaling pathways was observed. oaes.ccnih.govmdpi.comnih.govoaepublish.com Specifically, highly activated AKT, MEK1/2, and ERK1/2 were detected in resistant tumors. oaes.ccnih.govmdpi.comnih.gov The RAS/MEK/ERK pathway has also been implicated in the response to CHK1 inhibition in other cell lines. oaes.ccnih.govmdpi.com These pathways promote cell proliferation and survival, and their activation can compensate for the effects of CHK1 inhibition. In SCLC, bypass activation of the p38MAPK signaling pathway may also contribute to acquired resistance. nih.gov However, it is noteworthy that in the sarcoma xenograft model, combining prexasertib with MAPK or PI3K inhibitors was not sufficient to overcome acquired resistance, indicating the complexity of these resistance mechanisms. oaes.ccnih.govnih.govoaepublish.com
Table 2: Activation of Signaling Pathways in Prexasertib Resistance
Cancer Type | Activated Pathway | Key Findings | Reference |
---|---|---|---|
Sarcoma | PI3K, MAPK, RAS/MEK/ERK | Increased phosphorylation of AKT, MEK1/2, and ERK1/2 in resistant tumors. | oaes.ccnih.govmdpi.comnih.govoaepublish.com |
The epidermal growth factor receptor (EGFR) is a key upstream regulator of both the PI3K and MAPK pathways. oaes.ccnih.govmdpi.com Overexpression or activation of EGFR can stimulate these pro-survival pathways, potentially bypassing the replication stress induced by prexasertib. oaes.ccnih.govmdpi.com In triple-negative breast cancer (TNBC), EGFR overexpression is observed in a significant portion of tumors and is associated with a poor prognosis. oaes.ccnih.govmdpi.comresearchgate.net Studies have shown that EGFR overexpression and activation can increase resistance to prexasertib in TNBC cell lines. oaes.ccnih.govnih.govoaepublish.comresearchgate.net For instance, stimulating MDA-231 cells, which have intermediate EGFR expression, with EGF led to increased resistance to prexasertib. oaes.cc Mechanistically, EGFR can promote the phosphorylation of the pro-apoptotic protein BAD, thereby inactivating it. oaes.ccnih.govnih.gov Inhibition of EGFR can reverse this phosphorylation and increase sensitivity to prexasertib. oaes.ccnih.govnih.gov This suggests that EGFR signaling can be a significant driver of both innate and potentially acquired resistance to prexasertib, particularly in cancers with high EGFR expression like TNBC. oaes.ccnih.govmdpi.comresearchgate.netnih.gov
Emerging evidence suggests that the tumor immune microenvironment (TIME) plays a role in the response and resistance to prexasertib. nih.govnih.govx-mol.commedrxiv.orgbmj.com In head and neck squamous cell carcinoma (HNSCC), prexasertib treatment can initially induce a pro-inflammatory TIME with increased T-cell activation. nih.govnih.govx-mol.com However, over time, an increase in the expression of genes related to immunosuppression can emerge, suggesting a mechanism of immune evasion that contributes to acquired resistance. nih.govnih.govx-mol.com Specifically, increased expression of immunosuppressive regulatory genes like Foxp3, Icos, Gitr, Ccr2, and Tgfb2 has been observed. nih.gov This can lead to an increased infiltration of immunosuppressive cells such as regulatory T-cells (Tregs) and tumor-associated neutrophils. nih.gov Similarly, in recurrent ovarian cancer, while prexasertib can activate an innate immune response, an immunosuppressive adaptive response, potentially as a compensatory mechanism, can also occur. bmj.com This switch from a pro-inflammatory to an immunosuppressive TIME may allow resistant tumor cells to escape immune surveillance and continue to grow. nih.gov
EGFR Overexpression or Activation
Innate Resistance
Innate resistance to Prexasertib has been observed in various cancer types, including triple-negative breast cancer (TNBC) and certain sarcoma xenografts. oaepublish.commdpi.com A primary driver of this resistance is the overexpression or activation of the Epidermal Growth Factor Receptor (EGFR). oaepublish.commdpi.comnih.gov
Role of EGFR Signaling: In TNBC, where approximately 50% of tumors overexpress EGFR, this receptor's activation stimulates the RAS/MAPK and, to a lesser degree, the PI3K/AKT/mTOR signaling pathways. oaepublish.commdpi.com This activation drives cell proliferation and can counteract the replication stress induced by Prexasertib. oaepublish.commdpi.com Studies have shown that TNBC cell lines with high EGFR expression, such as MDA-MB-468, exhibit innate resistance to Prexasertib. nih.gov Furthermore, stimulating EGFR in sensitive cell lines can induce resistance. oaepublish.com Mechanistically, EGFR activation leads to the phosphorylation and inactivation of the pro-apoptotic protein BCL2-associated agonist of cell death (BAD), further contributing to cell survival. oaepublish.comnih.gov
Other Contributing Factors: A pan-cancer transcriptome analysis identified an association between the expression of innate immunity genes and resistance to Prexasertib. oncotarget.com This suggests that the tumor's intrinsic immune landscape may play a role in its sensitivity to CHK1 inhibition.
Strategies to Overcome Resistance
Several strategies are being explored to overcome both innate and acquired resistance to Prexasertib, primarily focusing on combination therapies.
Given that CHK1 is a crucial component of the DNA damage response, combining Prexasertib with DNA-damaging agents has shown synergistic effects. invivochem.comnih.gov By inhibiting CHK1, Prexasertib prevents cancer cells from repairing the DNA damage caused by these agents, leading to an accumulation of damage and subsequent cell death. invivochem.comnih.gov
Preclinical Findings: In preclinical models of pediatric osteosarcoma, Prexasertib demonstrated synergy with the DNA damaging agent cisplatin and the PARP inhibitor talazoparib. nih.gov Similarly, in medulloblastoma models, Prexasertib showed strong chemosensitizing activity when combined with agents like gemcitabine. nih.gov Studies in high-grade serous ovarian cancer (HGSOC) have also shown that Prexasertib can sensitize resistant cells to DNA damaging agents like gemcitabine or hydroxyurea by inhibiting homologous recombination (HR) repair. nih.govnih.gov In pancreatic cancer cells, the combination of Prexasertib with gemcitabine and S-1, another chemotherapeutic agent, resulted in a strong antitumor effect and induced apoptosis. spandidos-publications.com
The following table summarizes key findings from studies on combining Prexasertib with DNA damaging agents:
Cancer Type | Combination Agent(s) | Key Findings | Reference |
---|---|---|---|
Pediatric Osteosarcoma | Cisplatin, Talazoparib | Synergistic reduction in clonogenic survival. | nih.gov |
Medulloblastoma | Gemcitabine | Strong chemosensitizing activity and increased apoptosis. | nih.gov |
High-Grade Serous Ovarian Cancer (BRCA wild-type) | Gemcitabine, Hydroxyurea | Sensitizes resistant cells by inhibiting homologous recombination. | nih.govnih.gov |
Pancreatic Cancer | Gemcitabine, S-1 | Enhanced antitumor effect and induction of apoptosis. | spandidos-publications.com |
Since the activation of the MAPK and PI3K signaling pathways is a known resistance mechanism, combining Prexasertib with inhibitors of these pathways is a logical approach. oaepublish.commdpi.com
Targeting the EGFR/MAPK/PI3K Axis: In TNBC models with innate resistance driven by EGFR, combining Prexasertib with the EGFR inhibitor erlotinib showed synergistic anti-tumor effects. oaepublish.comnih.govoaepublish.com This combination was effective in both resistant and moderately resistant cell lines. oaepublish.com While combinations of MAPK or PI3K inhibitors alone with Prexasertib were insufficient to overcome acquired resistance in some sarcoma xenografts, targeting the upstream effector EGFR has shown more promise in TNBC. oaepublish.com
Dual PI3K/mTOR Inhibition: A preclinical and Phase Ib study evaluated the combination of Prexasertib with samotolisib, a dual PI3K/mTOR inhibitor. nih.gov This combination showed antitumor activity in TNBC cell lines, patient-derived xenograft (PDX) models, and in heavily pretreated patients, including those with PIK3CA mutations. nih.gov The combination exhibited synergistic or additive effects in a majority of the PDX models tested. nih.gov
Recent research suggests that the tumor immune microenvironment (TIME) plays a role in the response and resistance to Prexasertib. nih.govx-mol.comnih.gov
Impact of Prexasertib on TIME: In head and neck squamous cell carcinoma (HNSCC) models, Prexasertib treatment led to an increase in DNA damage and cell death, which in turn modulated the TIME. nih.govx-mol.comnih.govasco.org This included an increased expression of genes related to T-cell activation and increased trafficking of immune cells into the tumor. nih.govx-mol.comnih.govasco.org Specifically, an increased infiltration of natural killer cells, natural killer T cells, and dendritic cells was observed. asco.org
Immune Evasion as a Resistance Mechanism: However, over time, an increase in the expression of genes associated with immunosuppression and an influx of regulatory T cells (Tregs) were also noted. nih.govasco.org This suggests that the tumor can develop mechanisms to evade this newly activated immune surveillance, contributing to acquired resistance. nih.govx-mol.comnih.gov These findings indicate that combining Prexasertib with immunotherapies could be a promising strategy to counteract this immune evasion and enhance its therapeutic efficacy.
Future Directions and Emerging Research Avenues
Development of Next-Generation CHK1 Inhibitors
The clinical journey of Prexasertib has provided invaluable insights that are actively informing the development of a new wave of CHK1 inhibitors. researchgate.net The rationale for creating next-generation inhibitors is multifaceted, aiming to enhance selectivity, improve therapeutic windows, and circumvent the resistance mechanisms that can limit the efficacy of first-generation agents. springermedizin.defrontiersin.org
Research into the broader class of DDR inhibitors is burgeoning, with a focus on key kinases such as ATR, ATM, WEE1, and DNA-PK, alongside CHK1. frontiersin.orgaacrjournals.org The development of compounds like SRA737, another CHK1 inhibitor, highlights the continued interest in this target. researchgate.net Studies have also explored other selective CHK1 inhibitors such as GDC-0425 and AZD7762 in preclinical models, often in combination with chemotherapy, to identify optimal therapeutic settings. mdpi.com The overarching goal is to develop molecules that are not only potent but also possess distinct pharmacological profiles that may be advantageous in specific cancer types or in combination with other therapies. cancerresearchhorizons.com For instance, the potential to combine a next-generation CHK1 inhibitor with a Cdc7 inhibitor like PNT141 is being explored, as targeting different aspects of the DDR network could be a complementary and more effective strategy. cancerresearchhorizons.com
Novel Combination Strategies and Rational Drug Design
A primary avenue of future research involves positioning Prexasertib and other CHK1 inhibitors within rationally designed combination therapies. aacrjournals.org The central hypothesis is that by inhibiting CHK1, cancer cells become more susceptible to other therapeutic agents, including immunotherapy and other targeted drugs. springermedizin.de
A promising strategy is the integration of CHK1 inhibition with immunotherapy, particularly immune checkpoint blockade. nih.gov The underlying principle is that by inducing DNA damage, CHK1 inhibitors can increase the immunogenicity of tumor cells, thereby sensitizing them to agents like anti-PD-L1 antibodies. mdanderson.orgascopost.com
Preclinical research has demonstrated that combining Prexasertib with a PD-L1 inhibitor can lead to significant tumor regression in models of small cell lung cancer (SCLC), a cancer type where immunotherapy alone has had limited effect. mdanderson.orgdrugtargetreview.com This combination appears to induce a rapid immune response and augment the infiltration of cytotoxic T-cells into the tumor. ascopost.com Further studies in head and neck squamous cell carcinoma (HNSCC) have shown that Prexasertib can modulate the tumor immune microenvironment (TIME), increasing the expression of genes related to T-cell activation. nih.gov
A phase 1 clinical trial combined Prexasertib with the anti-PD-L1 antibody LY3300054 in patients with advanced solid tumors. nih.govcancer.gov The combination was found to be tolerable and showed preliminary antitumor activity, particularly in patients with high-grade serous ovarian cancer (HGSOC) whose tumors had CCNE1 amplification. Analysis of patient samples indicated activation of CD8+ T-cells in response to the treatment, providing clinical evidence for the immune-modulating effects of this combination. nih.gov
Extensive preclinical and early clinical research has focused on identifying synergistic interactions between Prexasertib and other anticancer agents. The goal is to enhance cytotoxicity, overcome resistance, and broaden the therapeutic applicability of CHK1 inhibition. aacrjournals.orgspandidos-publications.comoncotarget.com
One of the most explored combinations is with PARP inhibitors , such as Olaparib. aacrjournals.org This strategy is particularly relevant for cancers with deficiencies in the homologous recombination (HR) repair pathway. Prexasertib has been shown to sensitize PARP inhibitor-resistant HGSOC models, including those with acquired resistance, by impairing both HR repair and replication fork stability. aacrjournals.orgnih.gov A phase 1 study combining Prexasertib and Olaparib demonstrated preliminary clinical activity in patients with BRCA-mutant HGSOC who had previously progressed on a PARP inhibitor. aacrjournals.org
Prexasertib has also shown synergy with traditional chemotherapeutic agents . In pancreatic cancer cell lines, it demonstrated a synergistic antiproliferative effect when combined with gemcitabine and S-1. spandidos-publications.com Similarly, in HNSCC models, Prexasertib enhanced the cytotoxicity of cisplatin and radiation. aacrjournals.org
Furthermore, combinations with other targeted therapies are under investigation. A notable synergy has been observed between CHK1 inhibitors and WEE1 inhibitors like adavosertib (MK-1775), which has been demonstrated across multiple cancer cell types. tandfonline.comaacrjournals.org Other combinations being explored include those with PI3K/mTOR inhibitors like samotolisib and tyrosine kinase inhibitors (TKIs) such as imatinib and dasatinib in acute lymphoblastic leukemia. oncotarget.comnih.gov
Combination Agent Class | Specific Agent(s) | Cancer Type / Model | Key Finding | Source(s) |
---|---|---|---|---|
PARP Inhibitors | Olaparib | High-Grade Serous Ovarian Cancer (HGSOC) | Synergistic activity; sensitizes PARP inhibitor-resistant models by impairing HR repair and replication fork stability. | aacrjournals.org, nih.gov, aacrjournals.org |
Immunotherapy (Anti-PD-L1) | LY3300054 | Small Cell Lung Cancer (SCLC), HGSOC, Solid Tumors | Significant tumor regression in preclinical models; preliminary clinical activity and evidence of T-cell activation. | mdanderson.org, drugtargetreview.com, nih.gov |
Chemotherapy | Gemcitabine, S-1, Cisplatin | Pancreatic Cancer, Head and Neck Squamous Cell Carcinoma (HNSCC) | Synergistic antiproliferative effects and enhanced cytotoxicity. | spandidos-publications.com, aacrjournals.org |
WEE1 Inhibitors | Adavosertib (MK-1775) | Various Cancer Cell Lines | Broadly synergistic inhibition of proliferation and induction of apoptosis. | tandfonline.com, aacrjournals.org |
Tyrosine Kinase Inhibitors (TKIs) | Imatinib, Dasatinib | Acute Lymphoblastic Leukemia (ALL) | Synergistically reduced cell viability and increased DNA damage. | oncotarget.com |
PI3K/mTOR Inhibitors | Samotolisib | Triple-Negative Breast Cancer (TNBC) | Preclinical data supported the evaluation of the combination in a clinical trial. | nih.gov |
Integration with Immunotherapy
Identification of Predictive Biomarkers for Patient Selection
A critical challenge in the clinical application of targeted therapies is the selection of patients most likely to respond. For Prexasertib, research is focused on identifying predictive biomarkers rooted in the tumor's genetic makeup and its reliance on the DDR pathway. aacrjournals.orgnih.gov
Next-generation sequencing (NGS) and other genomic profiling techniques are central to the search for biomarkers. unimib.itnih.gov The leading hypothesis is that tumors with inherent defects in DDR pathways or those experiencing high levels of replication stress will be more dependent on CHK1 for survival and thus more sensitive to its inhibition. aacrjournals.org
Several potential biomarkers have emerged from clinical and preclinical studies:
Alterations in DDR Genes: Loss-of-function mutations in genes involved in the DDR pathway, such as BRCA1, BRCA2, MRE11A, and ATR, have been associated with treatment benefit in some patient cohorts. nih.gov However, the predictive value of BRCA mutations alone can be complex, as PARP inhibitor resistance mechanisms can restore HR function, potentially leading to cross-resistance with Prexasertib. unimib.it
CCNE1 Amplification: Amplification or overexpression of CCNE1 (which encodes Cyclin E1) induces replication stress and is a promising biomarker. unimib.it Clinical responses have been observed in patients with CCNE1-amplified HGSOC treated with Prexasertib, both alone and in combination with immunotherapy. nih.govnih.gov However, other studies have reported conflicting data, suggesting its utility as a standalone predictive biomarker requires more investigation. nih.gov
Replication Stress Signatures: Transcriptomic analyses have identified gene signatures associated with replication stress that correlate with Prexasertib sensitivity. An "E2F/G2M/SAC signature," which includes genes involved in the replication fork and the ATR-CHK1 pathway, was associated with sensitivity in a pan-cancer cell line analysis. oncotarget.com Conversely, high expression of DNA replication-related genes like POLA1 has been associated with a lack of clinical benefit, suggesting it could be a biomarker for resistance. nih.gov
Other Gene Alterations: Mutations in genes that increase replication stress, such as the E3 ubiquitin ligase FBXW7 (which targets Cyclin E1 for degradation), have also been linked to patient benefit. nih.govoncotarget.com
Biomarker Candidate | Association with Prexasertib Response | Context / Cancer Type | Source(s) |
---|---|---|---|
CCNE1 Amplification / Overexpression | Associated with sensitivity and durable clinical benefit. | High-Grade Serous Ovarian Cancer (HGSOC) | nih.gov, nih.gov |
Loss-of-Function DDR Gene Mutations (BRCA1/2, MRE11A, ATR) | Associated with treatment benefit in some studies. | Squamous Cell Carcinoma | nih.gov |
FBXW7 Loss-of-Function Mutations | Associated with clinical benefit and sensitivity. | Squamous Cell Carcinoma, Breast/Ovarian Models | oncotarget.com, nih.gov |
E2F/G2M/SAC Gene Signature | Associated with sensitivity. | Pan-Cancer Cell Lines | oncotarget.com |
High POLA1 Expression | Associated with resistance / lack of clinical benefit. | Platinum-Resistant HGSOC | nih.gov |
Innate Immunity Gene Signature | Associated with resistance. | Pan-Cancer Models | oncotarget.com |
Understanding Long-Term Effects and Resistance Evolution
Despite initial responses, many tumors eventually develop resistance to targeted therapies. A key area of emerging research is to understand the long-term effects of CHK1 inhibition and the molecular mechanisms that drive acquired resistance to Prexasertib. nih.govnih.gov This knowledge is essential for developing strategies to overcome or delay resistance.
Several distinct mechanisms of resistance have been identified:
Cell Cycle Adaptation: In BRCA wild-type HGSOC, resistance to Prexasertib can emerge through a mechanism that involves a prolonged G2 cell cycle delay. nih.govresearchgate.net This is driven by reduced activity of the CDK1/CyclinB1 complex, which prevents cancer cells from entering mitosis with unrepaired DNA damage, thereby avoiding cell death via mitotic catastrophe. nih.gov
Immune Evasion: While CHK1 inhibition can initially stimulate an anti-tumor immune response, long-term exposure may lead to immune evasion. nih.gov Studies have shown that over time, tumors can upregulate genes associated with immunosuppression, creating an immune-tolerant microenvironment that allows for tumor escape. nih.govoncotarget.com
Unaltered Target Engagement: Importantly, resistance does not appear to arise from a failure of Prexasertib to inhibit its target. In resistant cell models, the CHK1 kinase remains inhibited, indicating that the tumor has found ways to bypass its reliance on this specific pathway for survival. oncotarget.com
Functional Distinction in CHK1 Activities: Research suggests that different functions of CHK1 can be distinctly affected in resistant cells. For example, while resistant cells can bypass the need for CHK1 in cell cycle control, the role of CHK1 in regulating homologous recombination may not be altered. This finding provides a strong rationale for combining Prexasertib with DNA-damaging agents like gemcitabine in resistant settings, as the inhibition of HR-mediated repair can re-sensitize the cells. nih.gov
Pediatric Oncology Research and Development
Prexasertib dihydrochloride has been the subject of significant investigation for its potential use in treating childhood cancers, particularly for patients with recurrent or refractory solid tumors. The rationale for its use in pediatric oncology stems from preclinical studies demonstrating its effectiveness across a range of pediatric cancer models. In vitro studies using pediatric cancer cell lines showed that prexasertib is a potent inhibitor of cell proliferation. nih.gov Furthermore, in pediatric tumor xenograft models, prexasertib was well-tolerated and led to objective responses in various cancers, including neuroblastoma, rhabdomyosarcoma, Ewing sarcoma, and desmoplastic small round cell tumor. nih.govuthscsa.edu These promising preclinical results supported the initiation of clinical trials in children.
A key clinical study, the Children’s Oncology Group Phase I trial ADVL1515 (NCT02808650), was conducted to evaluate prexasertib in pediatric patients with recurrent or refractory solid tumors, including central nervous system (CNS) tumors. nih.govclinicaltrials.govcancer.gov The primary goals were to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), describe its toxicities, and characterize its pharmacokinetics in children. nih.govclinicaltrials.govcancer.gov The trial enrolled 30 patients with a median age of 9.5 years, encompassing a variety of solid tumors (40%) and CNS tumors (60%). nih.govnih.gov While the study did not identify a maximum tolerated dose, it established a recommended Phase 2 dose. nih.govnih.gov Although no objective responses were observed, stable disease was achieved in three patients with hepatocellular carcinoma, ependymoma, and undifferentiated sarcoma. nih.gov
Another area of investigation involves combining prexasertib with conventional chemotherapy to enhance its anti-cancer effects. uthscsa.edu A Phase I trial (NCT03158654) was designed to test prexasertib in combination with either cyclophosphamide or gemcitabine for children and adolescents with recurrent or refractory medulloblastoma. cancer.gov The study aimed to determine the best dose and side effects of the combination therapy, based on the principle that prexasertib may stop tumor cell growth by blocking enzymes needed for cell division, while chemotherapeutic agents work through different mechanisms to kill or halt the spread of cancer cells. cancer.gov
Table 1: Details of the Phase I Pediatric Trial of Prexasertib (ADVL1515/NCT02808650)
Feature | Description | Reference |
---|---|---|
Official Title | A Phase 1 Study of LY2606368 (Prexasertib Mesylate Monohydrate) a CHK1/2 Inhibitor, in Pediatric Patients With Recurrent or Refractory Solid Tumors, Including CNS Tumors | clinicaltrials.gov |
Status | Completed | cancer.gov |
Primary Objectives | To estimate the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D), define toxicities, and characterize the pharmacokinetics of prexasertib in children. | clinicaltrials.govcancer.govtrialscreen.org |
Patient Population | Children with recurrent or refractory solid tumors, including central nervous system (CNS) tumors. 30 patients were enrolled. | nih.govcancer.govnih.gov |
Intervention | Prexasertib administered intravenously on days 1 and 15 of a 28-day cycle. | nih.govnih.govtrialscreen.org |
Key Findings | The MTD was not defined. The recommended Phase 2 dose (RP2D) was determined to be 150 mg/m² per dose. No objective responses were recorded; stable disease was the best response in three patients. | nih.govnih.gov |
Repurposing in Other Disease Contexts
Emerging research has explored the potential application of prexasertib beyond oncology, particularly in the context of infectious diseases. A patent application has disclosed the potential use of prexasertib or its pharmaceutically acceptable salts, including this compound, for the treatment of viral infections caused by the "Severe acute respiratory syndrome-related coronavirus" (SARS-CoV), specifically SARS-CoV-2. google.com
The proposed mechanism for this antiviral activity is the inhibition of the SARS-CoV-2 3CL protease (3CLpro). google.com This viral enzyme is crucial for cleaving the viral polyproteins into functional proteins, a process essential for viral replication. By inhibiting 3CLpro, prexasertib could effectively halt the virus's life cycle. google.com This represents a novel, non-cancer-related application for the compound, repurposing its inhibitory capabilities for an entirely different therapeutic area. google.com
Q & A
Q. What are the primary molecular targets of Prexasertib dihydrochloride, and how does its inhibition profile influence experimental design in cancer research?
this compound is a selective ATP-competitive inhibitor of CHK1 with a Ki of 0.9 nM. It also inhibits CHK2 (IC50 = 8 nM) and RSK1 (IC50 = 9 nM) . Researchers must consider its multi-target activity when designing studies on DNA damage response (DDR) pathways. For example, CHK1 inhibition disrupts cell cycle checkpoints, leading to replication stress and apoptosis, while off-target effects on RSK1 may influence MAPK signaling. Experimental endpoints should include markers of double-strand DNA breaks (e.g., γH2AX) and apoptosis (e.g., caspase-3 activation) .
Q. What are the recommended storage conditions for this compound to maintain stability in research settings?
The compound should be stored as a powder at -25°C to -15°C for up to 3 years. When dissolved in solvents (e.g., DMSO), store at -80°C for ≤2 years. Avoid repeated freeze-thaw cycles and light exposure to prevent degradation. Centrifuge the powder briefly before reconstitution to minimize clumping .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Wear lab coats, gloves, and eye protection. Avoid inhalation, skin contact, or ingestion. Dispose of waste via approved hazardous chemical protocols. Conduct experiments in a ventilated fume hood, and decontaminate surfaces after use .
Q. How should researchers determine the optimal concentration of this compound for in vitro experiments?
Start with literature-reported concentrations (e.g., 10–100 nM for CHK1 inhibition in cell lines) but optimize based on cell type, treatment duration, and assay conditions. Perform dose-response curves (e.g., 1–1000 nM) and validate using phospho-CHK1 (Ser345) immunoblotting to confirm target engagement .
Advanced Research Questions
Q. How can researchers address contradictions in reported IC50 values for this compound across different studies?
Variability in IC50 values (e.g., CHK1: <1 nM vs. CHK2: 8 nM) may arise from assay conditions (e.g., ATP concentration), cell lines, or off-target effects. Validate findings using orthogonal assays (e.g., kinase activity assays vs. cellular viability) and include positive controls (e.g., AZD7762 for CHK1/2). Cross-reference data with independent studies to identify consensus values .
Q. What methodological considerations are critical when combining this compound with radiation or other targeted therapies in preclinical models?
In HNSCC models, prexasertib synergizes with cetuximab and radiation by enhancing DNA damage. Key parameters include:
- Dosing schedule : Administer prexasertib 24 hours before radiation to maximize checkpoint inhibition .
- Toxicity monitoring : Assess myelosuppression in vivo via complete blood counts.
- Endpoint selection : Use clonogenic survival assays and tumor growth delay metrics .
Q. How does non-specific binding of this compound affect pharmacokinetic studies, and what strategies mitigate this issue?
Non-specific binding to microdialysis system components (e.g., tubing, probes) can reduce measurable drug levels. Mitigation strategies include:
- Adding 0.5% bovine serum albumin (BSA) to the perfusate to saturate binding sites.
- Using glass instead of plastic collection vials to minimize adsorption .
Q. What are the implications of Prexasertib’s dual inhibition of CHK1 and CHK2 in replication stress studies?
Dual inhibition exacerbates replication stress by impairing both S/G2 (CHK1) and G1 (CHK2) checkpoints. Researchers should analyze cell cycle progression (e.g., flow cytometry) and monitor synthetic lethality in BRCA-mutant or MYC-amplified models. Note that CHK2 inhibition may reduce p53-mediated apoptosis in TP53-wildtype cells, requiring careful interpretation .
Q. In what scenarios does this compound exhibit synergistic effects with metabolic inhibitors (e.g., DHODH or CTPS1 inhibitors), and how should such combinations be validated?
In MYC-driven medulloblastoma, prexasertib synergizes with dihydroorotate dehydrogenase (DHODH) inhibitors by depleting nucleotide pools and increasing replication stress. Validate synergy using:
- Proliferation assays : Dose-response matrices (e.g., Chou-Talalay method).
- Biomarker analysis : Quantify dNTP levels and DNA damage markers (e.g., RAD51 foci) .
Q. What parameters are critical for assessing Prexasertib’s efficacy in CNS-penetrant tumor models?
Key considerations include:
- Blood-brain barrier (BBB) penetration : Measure cerebrospinal fluid (CSF) drug levels via LC-MS/MS.
- Tumor drug exposure : Use microdialysis to quantify free drug concentrations in brain tumors.
- Pharmacodynamic markers : Assess CHK1 phosphorylation in tumor tissue post-treatment .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.